molecular formula C4H4O4<br>C4H4O4<br>COOH-CH=CHCOOH B1676303 Mesaconic acid CAS No. 498-24-8

Mesaconic acid

Cat. No. B1676303
CAS RN: 498-24-8
M. Wt: 116.07 g/mol
InChI Key: VZCYOOQTPOCHFL-OWOJBTEDSA-N
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Description

Mesaconic acid is one of several isomeric carboxylic acids obtained from citric acid . It is a colorless solid and has a role as a human metabolite and a plant metabolite . It is a dicarboxylic acid and a dicarboxylic fatty acid .


Synthesis Analysis

This compound is prepared from citric acid, which is first converted to itaconic anhydride by dehydration and decarboxylation . Itaconic acid anhydride is isomerized to citraconic anhydride, which is hydrolyzed and the resulting acid further isomerized under acid-catalysis to give this compound .


Molecular Structure Analysis

This compound has a molecular formula of C5H6O4 . Its molecular weight is 130.10 g/mol . The IUPAC name for this compound is (E)-2-methylbut-2-enedioic acid .


Chemical Reactions Analysis

This compound is involved in the biosynthesis of vitamin B12 . It is a competitive inhibitor of fumarate reduction . The compound has been considered as a renewable precursor to the commodity chemical methacrylic acid .


Physical And Chemical Properties Analysis

This compound has a density of 1.31 g/cm^3 . Its melting point is between 204 to 205 °C , and it decomposes at a boiling point of 250 °C .

Scientific Research Applications

Postharvest Quality and Disease Management

Research indicates that compounds like methyl salicylate (MeSA), a derivative related to mesaconic acid through biosynthetic pathways, are effective in managing postharvest quality and diseases in fruits. Preharvest application of MeSA, acetyl salicylic acid (ASA), and salicylic acid (SA) on table grapes was found to enhance the fruit's resistance against Botrytis cinerea, a common fungal pathogen, through the stimulation of the antioxidant system. These treatments led to higher total acidity, increased content of bioactive compounds, and higher activity of antioxidant enzymes in treated fruits compared to controls, demonstrating their potential in reducing postharvest spoilage and enhancing fruit quality (García-Pastor et al., 2020).

Plant Defense Mechanisms

Essential oils and their components, such as methyl salicylate (MeSA), play significant roles in plant defense mechanisms against microbial pathogens. A study on the model plant Arabidopsis thaliana revealed that foliar treatments with Gaultheria procumbens essential oil, predominantly composed of MeSA, induced defense responses and enhanced resistance against the fungal pathogen Colletotrichum higginsianum. This indicates that MeSA can be metabolized in plant tissues to salicylic acid, triggering immunity and potentially offering a biocontrol strategy against plant diseases (Vergnes et al., 2014).

Agricultural Productivity and Pest Management

The application of MeSA has also been explored for improving agricultural productivity and pest management. For instance, field testing of methyl salicylate for the recruitment and retention of beneficial insects in grapes and hops showed promising results. MeSA, released from controlled-release dispensers, significantly attracted predatory insects, leading to a reduction in pest populations and enhancing biological control in agricultural settings. This approach highlights the potential of using MeSA as a natural strategy to improve crop protection and sustainability (James & Price, 2004).

Biotechnological Production of Dicarboxylic Acids

In biotechnology, this compound has been highlighted for its potential in bio-based production. Research focusing on the ethylmalonyl-CoA pathway (EMCP)-derived dicarboxylic acids, including this compound, has made significant progress in utilizing alternative carbon sources like methanol for sustainable production. Optimizations in the process, such as reducing undesired flux and increasing product precursor pool sizes, have led to increased concentrations of this compound, demonstrating its viability for industrial applications and the production of biotechnologically inaccessible monomers (Sonntag et al., 2015).

Future Directions

Mesaconic acid has been studied for its potential use in the biotechnological production of methacrylic acid . It has also been found to have good anti-inflammatory effects, making it particularly interesting as a potential agent against certain conditions .

Biochemical Analysis

Biochemical Properties

Mesaconic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of vitamin B12. It is produced by the bacterium Clostridium tetanomorphum and is involved in the metabolic pathway of itaconic acid . This compound acts as a competitive inhibitor of fumarate reduction, interacting with enzymes such as fumarate reductase . Additionally, this compound is converted to citramalic acid through a hydration reaction catalyzed by mesaconyl-C4-CoA hydratase .

Cellular Effects

This compound has been shown to exert immunomodulatory effects on various types of cells, particularly macrophages. It influences cell function by modulating inflammatory responses and has been identified as an endogenous anti-inflammatory molecule . This compound does not inhibit succinate dehydrogenase, a key enzyme in the respiratory chain, which differentiates it from itaconic acid . This property makes this compound a potential candidate for treating autoimmune diseases and septic shock without the adverse effects associated with other anti-inflammatory drugs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and biomolecules. It acts as a competitive inhibitor of fumarate reductase, thereby influencing the reduction of fumarate . This compound also undergoes hydration to form citramalic acid, a reaction catalyzed by mesaconyl-C4-CoA hydratase . These interactions highlight the compound’s role in metabolic pathways and its potential impact on cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In vitro and in vivo studies have indicated that this compound can modulate immune responses and reduce inflammation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound can revert an overactive immune system to a normal state in laboratory mice . The threshold and toxic effects of high doses of this compound need to be thoroughly studied to determine its safety and efficacy as a therapeutic agent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of vitamin B12 and the metabolism of itaconic acid . It is produced from itaconic acid and can be converted to citramalic acid through enzymatic reactions . This compound also interacts with enzymes such as fumarate reductase and mesaconyl-C4-CoA hydratase, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Studies have shown that this compound is transported by dicarboxylic acid transporters, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells are influenced by these transporters, affecting its overall activity and function .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s activity is influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . Understanding the subcellular distribution of this compound is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications .

properties

IUPAC Name

(E)-but-2-enedioic acid
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InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+
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InChI Key

VZCYOOQTPOCHFL-OWOJBTEDSA-N
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Canonical SMILES

C(=CC(=O)O)C(=O)O
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Isomeric SMILES

C(=C/C(=O)O)\C(=O)O
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Molecular Formula

C4H4O4, Array
Record name FUMARIC ACID
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Related CAS

9003-16-1
Record name Poly(fumaric acid)
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DSSTOX Substance ID

DTXSID3021518
Record name Fumaric acid
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Molecular Weight

116.07 g/mol
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Physical Description

Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or granules, Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white odourless granules or leafy crystals; virtually odourless with tart acid taste
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Boiling Point

329 °F at 1.7 mmHg ; sublimes (NTP, 1992), Sublimes at 200 °C
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Flash Point

273 °C (open cup), 230 °C (closed cup), 273 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone, Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene, in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g, Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia., In water, 7X10-3 mg/L at 25 °C, 7.0 mg/mL, Solubility in water, g/100ml at 25 °C: 0.63 (poor), insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils.
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Density

1.635 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.635 g/cu cm at 20 °C, IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46, Density (at 20 °C): 1.64 g/cm³
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Vapor Pressure

0.000154 [mmHg], 1.54X10-4 mm Hg at 25 °C
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Impurities

< 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash
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Color/Form

Needles, monoclinic prisms or leaflets from water, Colorless crystals, WHITE CRYSTALLINE POWDER

CAS RN

110-17-8, 6915-18-0
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Melting Point

572 to 576 °F (NTP, 1992), 286-302 °C (closed capillary, rapid heating), 287 °C decomposes, 549 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Mesaconic acid, and what are its key properties?

A1: this compound, also known as (E)-2-Methylbut-2-enedioic acid, is a dicarboxylic acid with the molecular formula C5H6O4 and a molecular weight of 130.10 g/mol [, , , ]. It is a geometric isomer of Citraconic acid. This compound exists as a white crystalline powder and is soluble in water and some organic solvents [, ].

Q2: Can you provide some spectroscopic data for this compound?

A2: While the provided research does not offer extensive spectroscopic details, key data points include a melting point of 202-203 °C []. FTIR and NMR data are available for various derivatives, including polymers and organogermanium complexes, highlighting the characteristic peaks associated with the carboxylic acid and double bond functionalities [, ].

Q3: How does this compound interact with enzymes like 3-methylaspartate ammonia-lyase (MAL)?

A3: this compound serves as a substrate for MAL, engaging in a reversible addition of ammonia to produce (2S,3S)-3-methylaspartic acid [, , ]. Studies using deuterium-labeled substrates indicate a concerted C-H and C-N bond cleavage mechanism, supporting the absence of a carbanion intermediate in this enzymatic reaction []. The interaction between this compound and MAL is stereospecific, leading to specific stereoisomers of the product [].

Q4: What are the potential applications of this compound in biocatalysis?

A5: this compound, in conjunction with MAL, can be employed in the enantioselective synthesis of various N-substituted aspartic acids, valuable building blocks for pharmaceuticals and other applications []. Engineering MAL variants like Q73A further expands the scope of synthesizable compounds by allowing the incorporation of diverse amines []. This highlights the potential of using this compound and engineered MALs for producing optically pure N-substituted aspartic acids.

Q5: How does the presence of Fumarate impact the activity of dopamine beta-mono-oxygenase?

A6: Fumarate acts as an activator for dopamine beta-mono-oxygenase, enhancing its catalytic activity []. This activation is proposed to involve an electrostatic interaction between the amine group of the enzyme-bound substrate and a carboxylate group of Fumarate [].

Q6: How is this compound produced in biological systems?

A8: this compound is a metabolite in certain bacterial species. For instance, it's generated during the catabolism of glutamate in Clostridium tetanomorphum, where 3-methylaspartase catalyzes the deamination of (2S,3S)-3-methylaspartic acid to form this compound [, ].

Q7: What are the applications of this compound in polymer chemistry?

A10: this compound, as a dicarboxylic acid, can be incorporated into polymers. For example, it's used in the synthesis of unsaturated polyesters, which are then combined with styrene to create resins with enhanced mechanical and thermal properties for fiberglass-reinforced plastics [, ].

Q8: Are there specific challenges associated with using this compound in polymer synthesis?

A11: Yes, one challenge in utilizing this compound, particularly when aiming for polymers with pendant carboxylic acid groups, is the potential for decarboxylation during polymerization []. This side reaction can impact the desired polymer structure and properties.

Q9: Has this compound been identified as a potential biomarker for any diseases?

A12: In a pilot study investigating urinary biomarkers for IgA nephropathy (IgAN), this compound was positively correlated with proteinuria, a marker of disease severity []. While promising, further research is needed to confirm its utility as a diagnostic or prognostic biomarker for IgAN.

Q10: How is this compound used in the synthesis of metal-organic frameworks (MOFs)?

A13: this compound, due to its dicarboxylic acid functionality, can serve as an organic linker in the construction of MOFs. A notable example is Al-MIL-68-Mes, synthesized using this compound under mild, aqueous conditions [, ].

Q11: What are the advantageous features of Al-MIL-68-Mes?

A14: Al-MIL-68-Mes displays a unique kagome-like framework structure with large hexagonal and small trigonal channels, providing a high specific surface area (≈1040 m2  g−1) []. This MOF also exhibits excellent stability against water ad-/desorption and thermal stability up to 350 °C in air [].

Q12: What are the potential applications of Al-MIL-68-Mes?

A15: The significant water and methanol uptake capacity of Al-MIL-68-Mes, along with its high surface area and stability, makes it a promising candidate for applications such as water adsorption and heat transformation in adsorption chillers or heat pumps [, ].

Q13: Can you provide an example of how this compound's structure influences its biological activity?

A16: Studies investigating the antifungal activity of Phenazine derivatives demonstrate the impact of this compound's structure on biological activity []. While Phenazine exhibits strong antifungal properties, its derivative, 2-hydroxyphenazine (formed by adding a hydroxyl group to the Phenazine ring), shows no antifungal activity []. This highlights how even minor structural changes can significantly alter a molecule's biological effects.

Q14: Are there any known environmental concerns associated with this compound?

A17: While specific information about the environmental impact of this compound is limited in the provided research, its use in the production of polymers and other materials warrants further investigation into its biodegradability and potential ecotoxicological effects []. Developing sustainable practices for the production, use, and disposal of this compound and its derivatives is essential.

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